Ethanethiol, 2-((5-(o-tolyloxy)pentyl)amino)-, hydrochloride
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Overview
Description
Ethanethiol, 2-((5-(o-tolyloxy)pentyl)amino)-, hydrochloride is a chemical compound with the molecular formula C14H23NOS·HCl. It is known for its unique structure, which includes an ethanethiol group and a tolyloxy group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanethiol, 2-((5-(o-tolyloxy)pentyl)amino)-, hydrochloride typically involves a multi-step process. One common method includes the reaction of 2-(o-tolyloxy)ethylamine with a suitable thiol reagent under controlled conditions. The reaction is usually carried out in the presence of a base to facilitate the formation of the desired product. The final step involves the addition of hydrochloric acid to obtain the hydrochloride salt of the compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures are implemented to ensure the consistency and safety of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethanethiol, 2-((5-(o-tolyloxy)pentyl)amino)-, hydrochloride undergoes various chemical reactions, including:
Oxidation: The ethanethiol group can be oxidized to form disulfides.
Reduction: The compound can be reduced under specific conditions to yield different products.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Electrophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethanethiol group typically results in the formation of disulfides, while substitution reactions can yield a variety of alkylated or acylated derivatives .
Scientific Research Applications
Ethanethiol, 2-((5-(o-tolyloxy)pentyl)amino)-, hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanethiol, 2-((5-(o-tolyloxy)pentyl)amino)-, hydrochloride involves its interaction with specific molecular targets. The ethanethiol group can form covalent bonds with thiol groups in proteins, potentially altering their function. The tolyloxy group may interact with hydrophobic regions of biomolecules, affecting their stability and activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
2-(o-Tolyloxy)ethylamine, hydrochloride: Shares the tolyloxy group but lacks the ethanethiol group.
2-(Ethylthio)ethylamine, hydrochloride: Contains an ethylthio group instead of the ethanethiol group.
2-(2-Naphthyl)ethylamine, hydrochloride: Features a naphthyl group in place of the tolyloxy group.
Uniqueness
Ethanethiol, 2-((5-(o-tolyloxy)pentyl)amino)-, hydrochloride is unique due to the combination of its ethanethiol and tolyloxy groups. This dual functionality allows it to participate in a wider range of chemical reactions and interact with a broader spectrum of molecular targets compared to similar compounds.
Properties
CAS No. |
38920-67-1 |
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Molecular Formula |
C14H24ClNOS |
Molecular Weight |
289.9 g/mol |
IUPAC Name |
2-[5-(2-methylphenoxy)pentylamino]ethanethiol;hydrochloride |
InChI |
InChI=1S/C14H23NOS.ClH/c1-13-7-3-4-8-14(13)16-11-6-2-5-9-15-10-12-17;/h3-4,7-8,15,17H,2,5-6,9-12H2,1H3;1H |
InChI Key |
HDEDKRHBZZCKTC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1OCCCCCNCCS.Cl |
Origin of Product |
United States |
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